![molecular formula C12H19BClNO2 B1519692 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride CAS No. 616227-14-6](/img/structure/B1519692.png)
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride
Overview
Description
“4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a chemical compound with the molecular formula C12H18BNO2 . It is also known by the synonyms “2-(4-Aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” and "4-Aminophenylboronic Acid Pinacol Ester" .
Molecular Structure Analysis
The molecular structure of “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is characterized by a boron atom bonded to an oxygen atom and a carbon atom, forming a dioxaborolane ring . This structure is further substituted with a phenyl ring carrying an amino group .Chemical Reactions Analysis
While specific chemical reactions involving “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride” are not available, similar compounds are known to undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Physical And Chemical Properties Analysis
The compound “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a solid at 20°C . . Its solubility in hot methanol is almost transparent . The compound has a melting point of 166.0 to 170.0 °C .Scientific Research Applications
Organic Synthesis Intermediate
This compound is an organic intermediate with borate and sulfonamide groups . It can be synthesized through nucleophilic and amidation reactions . This makes it a valuable component in the synthesis of more complex organic compounds.
Drug Synthesis
In the organic synthesis of drugs, boronic acid compounds like this one are usually used to protect diols . It is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
Enzyme Inhibitors
Boric acid compounds are usually used as enzyme inhibitors . They can be used in the development of specific ligand drugs .
Anticancer Drugs
Boric acid compounds can also be used in the treatment of tumors and microbial infections . They can be used to treat anticancer drugs .
Fluorescent Probes
Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
Stimulus-Responsive Drug Carriers
Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .
Polymer Synthesis
It is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
Insulin and Gene Delivery
The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica, etc. They can not only load anti-cancer drugs, but also deliver insulin and genes .
Safety and Hazards
properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2.ClH/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9;/h5-8H,14H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWXBRPJNZRTGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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